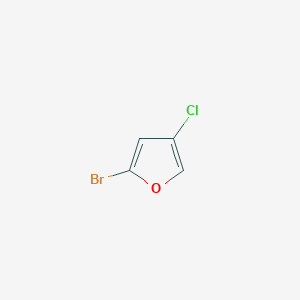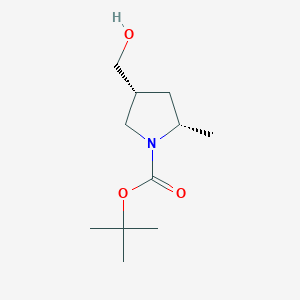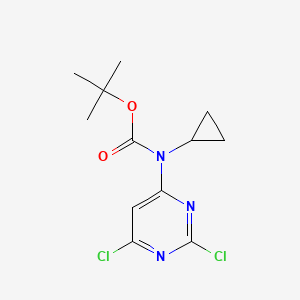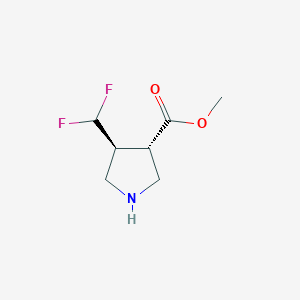
2-Fluoro-3,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2nd and 5th positions on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the fluorination of 2-chloro-3-nitrotoluene followed by oxidation of the methyl group to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents, solvents, and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: this compound can be oxidized to form 2-fluoro-3,5-dimethylbenzaldehyde or this compound.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Fluoro-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for detecting biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biochemical pathways and cellular processes, making it a valuable tool in medicinal chemistry and biological research .
Comparison with Similar Compounds
- 2-Fluoro-3,4-dimethylbenzoic acid
- 2-Fluoro-3,5-dimethylbenzaldehyde
- 2-Fluoro-3,5-dimethylbenzyl alcohol
Comparison: 2-Fluoro-3,5-dimethylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups, which can significantly affect its chemical properties and reactivity compared to other similar compounds. For instance, the presence of the fluorine atom at the 2nd position can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
WSOWXAQIHKYENI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)







![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
